ACT-281959 is a chemical compound classified as a prodrug of ACT-246475, which functions as a selective antagonist of the P2Y12 receptor. This receptor plays a crucial role in platelet aggregation and thrombus formation, making ACT-281959 a candidate for antithrombotic therapy. The compound has shown promising results in preclinical studies, particularly in models of thrombosis, indicating its potential therapeutic applications in cardiovascular diseases .
ACT-281959 is identified by the Chemical Abstracts Service number 1159501-31-1. It belongs to the class of phosphonates and is specifically designed for oral administration to enhance bioavailability and efficacy. The compound is synthesized to ensure that it can be converted into its active form, ACT-246475, once administered .
The synthesis requires careful control of reaction conditions to ensure high yield and purity. Techniques such as chromatography are employed to isolate and purify the final product, ensuring that it meets the required specifications for further biological testing .
The molecular formula of ACT-281959 is C20H28N4O4P, indicating a complex structure that includes nitrogen, oxygen, carbon, and phosphorus atoms. The compound features a pyrimidine core linked to various functional groups that contribute to its biological activity.
The molecular weight of ACT-281959 is approximately 404.43 g/mol. Its structure can be visualized using molecular modeling software, which helps in understanding its interaction with biological targets .
ACT-281959 undergoes hydrolysis in physiological conditions to release ACT-246475, the active metabolite responsible for its pharmacological effects. This reaction is essential for its mechanism of action as an antithrombotic agent.
The hydrolysis reaction can be influenced by factors such as pH and temperature, which are critical for optimizing the drug's release profile in vivo. Kinetic studies are often conducted to determine the rate of conversion from the prodrug to its active form .
ACT-281959 exerts its antithrombotic effects primarily through inhibition of the P2Y12 receptor on platelets. By blocking this receptor, the compound prevents adenosine diphosphate-induced platelet activation and aggregation.
Studies have shown that oral administration of ACT-281959 leads to significant inhibition of platelet aggregation in animal models, correlating with plasma concentrations of ACT-246475. This suggests that effective dosing regimens could translate into clinical efficacy in preventing thrombotic events .
ACT-281959 is typically presented as a white to off-white solid. It has a moderate solubility profile in common solvents used in pharmaceutical formulations.
The compound exhibits stability under standard laboratory conditions but may require specific storage conditions to maintain its integrity over time. Its melting point and boiling point have not been extensively reported but are essential parameters for formulation development .
ACT-281959 is primarily being investigated for its potential use as an antithrombotic agent in cardiovascular therapies. Its ability to inhibit platelet aggregation makes it a candidate for preventing conditions such as myocardial infarction and stroke.
In addition to cardiovascular applications, ongoing research may explore its use in other areas where platelet inhibition could be beneficial, such as during surgical procedures or in patients with certain clotting disorders .
ACT-281959 (C38H55N6O14P; CAS 1159501-31-1) is a complex small molecule featuring critical stereochemical elements that govern its biological activity. The structure integrates a 2-phenylpyrimidine-4-carboxamide scaffold linked to a piperazine-carboxylate moiety through an L-alanine-derived spacer. Two chiral centers exist: one at the Cα position of the alanine linker ((R)-configuration) and another within the 3-methoxypyrrolidine ring ((S)-configuration) [1] [9]. The phosphonate group is masked as a bis-(((isopropoxycarbonyl)oxy)methyl) ester, forming the prodrug’s inactive state [6].
Table 1: Key Molecular Descriptors of ACT-281959
Property | Value |
---|---|
Molecular Formula | C38H55N6O14P |
Exact Mass | 850.3514 Da |
Molecular Weight | 850.86 g/mol |
InChIKey | ZDPYSJCPGHHDID-SMCANUKXSA-N |
Stereochemistry | (R)-alanine, (S)-pyrrolidine |
SMILES | CCCCOC(=O)N1CCN(CC1)C(=O)C@HNC(=O)C2=CC(=NC(=N2)C3=CC=CC=C3)N4CCC@@HOC |
The phosphonate ester groups serve as steric and electronic modifiers, reducing polarity and enabling membrane permeability. The (S)-3-methoxypyrrolidine moiety enhances P2Y12 receptor affinity by mimicking adenine ribose interactions, while the (R)-configuration optimizes the spatial orientation for binding [6] [9].
ACT-281959 functions as a bis-pivaloyloxymethyl prodrug of the active metabolite ACT-246475 (C31H39N6O10P). This design overcomes the poor bioavailability of the parent phosphonic acid (ACT-246475) by masking its highly polar phosphonate group with lipophilic promoieties [6] [10]. Metabolic activation occurs via a two-step enzymatic hydrolysis:
Table 2: Prodrug Features and Activation Comparison
Feature | ACT-281959 (Prodrug) | ACT-246475 (Active Metabolite) |
---|---|---|
Solubility | Lipophilic | Highly hydrophilic |
Polar Surface Area | Reduced (ester masking) | High (exposed phosphonate) |
Activation Mechanism | Esterase hydrolysis | Direct P2Y12 binding |
Bioavailability | Enhanced intestinal absorption | Low (<10% without prodrug) |
This sequential bioactivation occurs predominantly in hepatic and intestinal tissues, where carboxylesterases are abundant. Unlike thienopyridine prodrugs (e.g., clopidogrel), which require cytochrome P450-mediated oxidation, ACT-281959’s esterase-dependent pathway minimizes interpatient variability and mitigates drug-drug interactions [3] [6]. The released ACT-246475 acts as a direct, reversible P2Y12 antagonist, inhibiting ADP-induced platelet aggregation [5] [10].
Synthetic Route
The synthesis of ACT-281959 begins with the coupling of two advanced intermediates:
The carboxylic acid and amine intermediates undergo amide bond formation using peptide-coupling reagents (e.g., HATU/DIPEA). Final deprotection yields ACT-281959 with >98% purity [1] [6].
Hydrolysis Kinetics
The bioconversion efficiency of ACT-281959 to ACT-246475 was quantified using in vitro models:
The bis-ester design accelerates hydrolysis compared to mono-ester analogs due to:
Figure: Hydrolysis Pathway of ACT-281959
ACT-281959 → Esterase Cleavage (Step 1) → Intermediate (Mono-ester) + Isopropanol → Esterase Cleavage (Step 2) → ACT-246475 (Phosphonic Acid) + Formaldehyde
ACT-281959 exhibits the following key properties:
Table 3: Physicochemical and Stability Properties
Parameter | Value | Conditions |
---|---|---|
Log P (Octanol/Water) | 2.8 | pH 7.4, 25°C |
Aqueous Solubility | <0.01 mg/mL | PBS, pH 7.4 |
Degradation t½ | 8 weeks | 40°C/75% RH |
Storage Stability | >2 years | -20°C, desiccated |
pKa | 4.1 (phosphonate), 9.2 (piperazine) | Predicted |
Degradation pathways include:
Formulation strategies leverage its DMSO solubility for stock solutions, while lyophilized powders are recommended for long-term storage. The prodrug’s instability in water necessitates reconstitution immediately before administration [1] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7